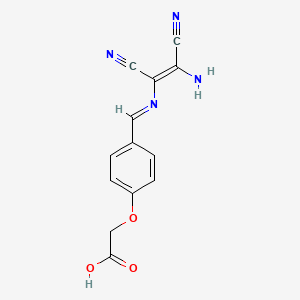
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid is a complex organic compound primarily used in scientific research. It is known for its unique structure, which includes an amino group, an aza group, and a dinitrile group, making it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the dinitrile intermediate: This step involves the reaction of suitable precursors under controlled conditions to form the dinitrile group.
Introduction of the amino group: The amino group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Coupling with phenoxyacetic acid: The final step involves coupling the intermediate with phenoxyacetic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the dinitrile group or other functional groups within the molecule.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)propionic acid
- 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)butyric acid
Uniqueness
Compared to similar compounds, 2-(4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)phenoxy)acetic acid stands out due to its specific functional groups and structural configuration. These features provide unique reactivity and interaction profiles, making it particularly useful for specialized research applications .
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-[4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H10N4O3/c14-5-11(16)12(6-15)17-7-9-1-3-10(4-2-9)20-8-13(18)19/h1-4,7H,8,16H2,(H,18,19)/b12-11-,17-7? |
InChI Key |
YVNRTMSCNOYYLL-JYARQQABSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)




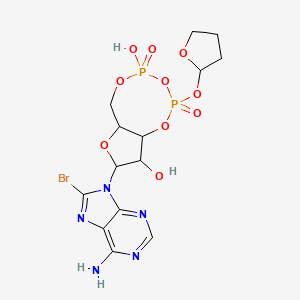
![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)
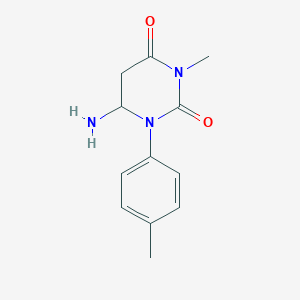
![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
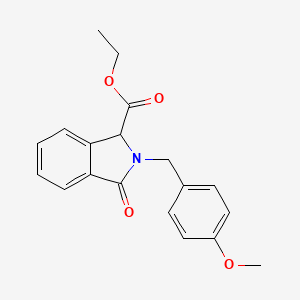
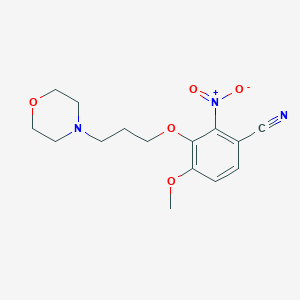
![Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B12339724.png)
![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)
